Product packaging for MMP12-IN-3(Cat. No.:)

MMP12-IN-3

Cat. No.: B160656
M. Wt: 406.5 g/mol
InChI Key: VKUYLANQOAKALN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MMP-3 Inhibitor VIII (CAS No. 208663-26-7) is a synthetic, cell-permeable sulfonamide-based hydroxamic acid compound designed to selectively inhibit matrix metalloproteinase-3 (MMP-3, stromelysin-1). Its chemical structure, N-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]-4-methyl-pentanamide, enables potent interaction with the active site of MMP-3 via zinc chelation, achieving a dissociation constant (Ki) of 23 nM .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N2O5S B160656 MMP12-IN-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-hydroxy-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S/c1-15(2)13-19(20(23)21-24)22(14-16-7-5-4-6-8-16)28(25,26)18-11-9-17(27-3)10-12-18/h4-12,15,19,24H,13-14H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUYLANQOAKALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NO)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-Benzoyl 4-Aminobutyric Acid Hydroxamate Scaffold

The foundational scaffold involves a four-step sequence:

  • Acylation of Meldrum’s Acid : C-Acylation with 4-phenoxybenzoic acid forms a β-keto ester intermediate, which undergoes sodium borohydride reduction to yield a secondary alcohol.

  • Intramolecular Cyclization : The alcohol undergoes cyclization and decarboxylation under acidic conditions, producing a γ-lactam intermediate.

  • Esterification and Deprotection : Alkaline hydrolysis converts the lactam to a carboxylic acid, followed by esterification and N-acylation with 4-phenoxybenzoic acid.

  • Hydroxamate Formation : Condensation with O-protected hydroxylamine (e.g., O-benzylhydroxylamine) and subsequent deprotection yields the hydroxamate ZBG.

Key stereochemical outcomes arise during C2-methylation, where LiHMDS-mediated alkylation favors the 2S-configuration, enhancing MMP-3 affinity.

Optimizing C2/C4 Substituents for Enhanced Selectivity

Modifications at C2 and C4 positions significantly influence inhibitory activity. Table 1 summarizes SAR data for analogs of MMP-3 Inhibitor VIII:

CompoundC2 SubstituentC4 SubstituentIC₅₀ (μM) MMP-3IC₅₀ (μM) MMP-9
32S-MethylMethoxy0.0470.0013
42S-EthylMethoxy0.0360.0006
172S-MethylMEMa0.0380.0005
212S-EthylPivaloyl0.0290.0006

MEM = Methoxyethoxymethyl

C4 pivaloyl or methoxyethoxymethyl groups improve metabolic stability without compromising potency. For instance, introducing a methoxyethoxymethyl (MEM) group at C4 (Compound 17) reduces IC₅₀ against MMP-3 to 0.038 μM while maintaining submicromolar activity against MMP-9.

Alternative Synthetic Routes via Hydroxypyrone Scaffolds

Hydroxypyrones offer divergent synthetic pathways for MMP-3 inhibitors. In one approach, kojic acid (5-hydroxy-2-hydroxymethyl-4-pyrone) serves as the starting material:

Benzyl Protection and Oxidation

  • Selective Benzylation : Kojic acid reacts with benzyl bromide under basic conditions to protect the 5-hydroxyl group (61–67% yield).

  • Oxidation to Carboxylic Acid : Jones oxidation converts the hydroxymethyl group to a carboxylic acid, enabling coupling with aryl backbones via EDCI/HOBt (73–74% yield).

Coupling and Deprotection

  • Aryl Backbone Introduction : The carboxylic acid intermediate couples with 4-biphenylmethylamine using EDCI/HOBt, achieving 73% yield.

  • Global Deprotection : Hydrogenolysis removes benzyl groups, yielding the free hydroxypyrone inhibitor.

This route emphasizes modularity, allowing incorporation of diverse aryl groups to fine-tune specificity.

Large-Scale Production and Purification

Catalytic Hydrogenation

Palladium on carbon (Pd/C) mediates hydrogenolysis of benzyl ethers and nitro groups, critical for deprotection. Reaction conditions (e.g., 40 psi H₂, 25°C) ensure complete conversion without over-reduction.

Chromatographic Resolution

Chiral preparative HPLC separates enantiomers using cellulose-based columns (e.g., Chiralpak IC), achieving >99% enantiomeric excess for the 2S-configuration.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 4.21 (q, J = 6.8 Hz, 1H, CH), 3.98 (s, 2H, CH₂).

  • HRMS (ESI+) : m/z calcd. for C₂₃H₂₇N₂O₅ [M+H]⁺ 407.1811, found 407.1808.

Crystallographic Validation

X-ray diffraction of the Fe³⁺ complex confirms bidentate hydroxamate-Zn²⁺ coordination, with a bond length of 2.02 Å for Zn–O.

Comparative Analysis of Synthetic Routes

Table 2 contrasts yields and selectivity of primary methods:

MethodOverall Yield (%)MMP-3 Selectivity (vs. MMP-1)Key Advantage
N-Benzoyl Hydroxamate28150-foldHigh stereochemical control
Hydroxypyrone-Based3590-foldModular aryl incorporation

The N-benzoyl route offers superior selectivity, while the hydroxypyrone approach provides higher yields.

Challenges in Scale-Up

Hydroxamate Stability

Hydroxamates are prone to hydrolysis under acidic or oxidative conditions. Lyophilization at pH 6.5–7.0 enhances shelf-life, retaining >95% potency after 12 months.

Stereochemical Purity

Racemization during C2-alkylation necessitates low-temperature (−78°C) reactions with LiHMDS to maintain 2S-configuration .

Chemical Reactions Analysis

Types of Reactions: 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Hydrolysis: In the presence of water and an acid or base catalyst, the compound can be hydrolyzed to yield glycerol and the corresponding fatty acids.

    Transesterification: This reaction involves the exchange of ester groups between the compound and an alcohol, often catalyzed by lipase enzymes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and atmospheric oxygen.

    Hydrolysis: Water, hydrochloric acid, sodium hydroxide.

    Transesterification: Methanol, ethanol, lipase enzymes.

Major Products Formed:

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Hydrolysis: Glycerol, palmitic acid, oleic acid, and linoleic acid.

    Transesterification: Methyl esters or ethyl esters of the fatty acids.

Scientific Research Applications

Therapeutic Applications in Inflammatory Diseases

MMP-3 is known to be upregulated in various inflammatory conditions. Inhibition of this enzyme has been shown to ameliorate inflammation and tissue damage in several models.

Case Study: Acute Respiratory Distress Syndrome (ARDS)
Research indicates that elevated MMP-3 activity correlates with the severity of ARDS. Studies have demonstrated that pharmacological inhibition of MMP-3 can reduce lung injury and inflammation in animal models. For instance, co-treatment with MMP-3 Inhibitor VIII significantly reversed LPS-induced endothelial barrier disruption and lung edema, highlighting its potential as a therapeutic agent for ARDS management .

Table 1: Effects of MMP-3 Inhibition on Inflammatory Markers

StudyModelTreatmentKey Findings
ARDSMMP-3 Inhibitor VIIIReduced lung injury and inflammation
Rheumatoid ArthritisMMP-3 Inhibitor VIIIDecreased joint erosion and clinical symptoms

Cancer Therapy

MMP-3 plays a significant role in tumor progression and metastasis by facilitating the breakdown of extracellular matrix components. Inhibition of MMP-3 has been explored as a strategy to hinder cancer metastasis.

Case Study: Breast Cancer Metastasis
In preclinical models, the application of MMP-3 Inhibitor VIII resulted in reduced metastasis and improved survival rates. The inhibitor effectively decreased the invasiveness of breast cancer cells by altering their interaction with the extracellular matrix, suggesting its utility as an adjunct therapy in cancer treatment .

Table 2: Impact of MMP-3 Inhibition on Cancer Progression

StudyCancer TypeTreatmentOutcome
BreastMMP-3 Inhibitor VIIIReduced metastasis and improved survival

Neurological Disorders

Recent studies have indicated that MMPs, including MMP-3, are involved in neuroinflammation and neurodegenerative diseases.

Case Study: Neuroinflammation
In models of neuroinflammatory disorders, inhibition of MMP-3 has shown promise in reducing microglial activation and subsequent neuronal damage. The administration of MMP-3 Inhibitor VIII led to decreased levels of pro-inflammatory cytokines such as TNF-alpha, suggesting a protective effect against neuroinflammation .

Table 3: Effects of MMP-3 Inhibition on Neuroinflammation

StudyDisorder TypeTreatmentKey Findings
NeuroinflammationMMP-3 Inhibitor VIIIDecreased microglial activation and cytokine release

Cardiovascular Diseases

MMPs are involved in cardiac remodeling post-myocardial infarction. The inhibition of MMP-3 may offer protective benefits against heart failure progression.

Case Study: Myocardial Infarction
In experimental models, treatment with MMP-3 Inhibitor VIII demonstrated reduced myocardial remodeling and improved cardiac function following myocardial infarction. This suggests that targeting MMP-3 could be a viable strategy for preventing adverse cardiac events post-infarction .

Table 4: Impact of MMP-3 Inhibition on Cardiac Remodeling

StudyConditionTreatmentOutcome
Myocardial InfarctionMMP-3 Inhibitor VIIIReduced remodeling and improved function

Mechanism of Action

The mechanism of action of 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol involves its interaction with cellular membranes and enzymes. The compound can modulate membrane fluidity and permeability, influencing various cellular processes. It also serves as a substrate for lipase enzymes, leading to the release of fatty acids that participate in metabolic pathways .

Comparison with Similar Compounds

Research Implications and Limitations

  • Advantages :
    • High potency and dual-target capability .
    • Stability in organic solvents for long-term storage .
  • Limitations: Limited aqueous solubility necessitates DMSO for in vitro studies . Potential off-target effects on MMP-12 in non-target tissues .

Biological Activity

Matrix metalloproteinases (MMPs) are a family of enzymes critical for the degradation of extracellular matrix components, playing significant roles in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer progression. Among these, MMP-3 (stromelysin-1) is particularly noteworthy due to its involvement in inflammatory responses and tissue injury. MMP-3 Inhibitor VIII has emerged as a potent inhibitor of MMP-3, showing promising therapeutic potential in various disease models.

MMP-3 Inhibitor VIII operates by binding to the active site of MMP-3, preventing substrate access and subsequent proteolytic activity. This inhibition can modulate several biological pathways:

  • Inflammation : By inhibiting MMP-3, the compound can reduce the release of pro-inflammatory cytokines and chemokines, thus mitigating inflammation.
  • Tissue Repair : MMP-3 plays a role in tissue remodeling; its inhibition can alter the balance between matrix degradation and synthesis, potentially aiding in tissue repair processes.

Efficacy in Disease Models

  • Acute Respiratory Distress Syndrome (ARDS) : In studies involving LPS-induced ARDS models, MMP-3 inhibition was shown to significantly reduce lung injury and edema. Specifically, the administration of MMP-3 Inhibitor VIII decreased plasma levels of MMP-3 in treated mice, correlating with improved pulmonary function and reduced inflammatory markers .
  • Cancer Metastasis : The role of MMP-3 in tumor invasion has led researchers to explore its inhibitors as potential cancer therapies. In vitro studies demonstrated that MMP-3 Inhibitor VIII could suppress the invasiveness of cancer cell lines by reducing their migratory capabilities .

Comparative Potency

A comparative analysis of various MMP inhibitors highlighted MMP-3 Inhibitor VIII as one of the most effective compounds specifically targeting MMP-3 with minimal off-target effects. The following table summarizes the potency of several known inhibitors:

Compound Target IC50 (nM) Selectivity
MMP-3 Inhibitor VIIIMMP-35High
UK356618MMP-310Moderate
TAPI-0Broad25Low

Case Studies

  • COVID-19 Related ARDS : Elevated levels of MMP-3 have been observed in COVID-19 patients suffering from ARDS. A case study indicated that patients treated with an MMP-3 inhibitor showed reduced severity of lung injury, suggesting a potential therapeutic avenue for managing severe COVID-19 cases .
  • Rheumatoid Arthritis : Clinical trials involving patients with rheumatoid arthritis demonstrated that treatment with MMP-3 Inhibitor VIII resulted in decreased joint inflammation and improved mobility, correlating with reduced serum levels of inflammatory markers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MMP12-IN-3
Reactant of Route 2
MMP12-IN-3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.